6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs . The compound you mentioned seems to be a derivative of benzothiazole, with isopropyl and prop-2-yn-1-yl substituents.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests .Scientific Research Applications
Palladium-Catalyzed Synthesis of Functionalized Benzimidazothiazoles
The compound has been utilized in palladium-catalyzed carbonylative multicomponent synthesis to produce functionalized benzimidazothiazoles. This process involves oxidative aminocarbonylation and heterocyclization, yielding compounds like 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides, which have potential applications in organic synthesis and pharmaceuticals (Veltri et al., 2016).
Synthesis of Benzothiazol Derivatives
The compound is a key reactant in the synthesis of various benzothiazol derivatives. These derivatives have shown promising biological activity, including toxicity to bacteria, suggesting potential use in antimicrobial applications (Uma et al., 2017).
Corrosion Inhibition
Studies have shown its effectiveness in inhibiting corrosion of mild steel in acidic environments. This is significant for industrial applications where corrosion resistance is crucial (Chugh et al., 2019).
Potential in Antihypertensive Medication
Research has explored its role as an angiotensin II receptor antagonist, suggesting potential use in antihypertensive medication. This is particularly significant in the development of new treatments for hypertension (Drapak et al., 2019).
Cytotoxicity Studies
The compound has been used in the synthesis of benzothiazole derivatives that were evaluated for cytotoxicity against various cancer cell lines, indicating potential applications in cancer research and therapy (Eshghi et al., 2019).
Psychotropic and Anti-inflammatory Activities
It has been found to have psychotropic, anti-inflammatory, and cytotoxic effects. These compounds have demonstrated sedative actions and antimicrobial properties, which could be useful in the development of new pharmaceuticals (Zablotskaya et al., 2013).
Mechanism of Action
The mechanism of action of benzothiazole derivatives can vary widely depending on their molecular structure. Some benzothiazole derivatives act as inhibitors of certain enzymes.
Future Directions
Properties
IUPAC Name |
6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.BrH/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h1,5-6,8-9,14H,7H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYMTEDCVSMDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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